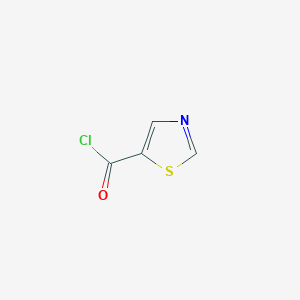
1,3-Thiazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Thiazole-5-carbonyl chloride is a chemical compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The carbonyl chloride group attached to the thiazole ring makes this compound particularly reactive and useful in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Thiazole-5-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiazole with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances safety and efficiency, allowing for large-scale production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Thiazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different thiazole derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
1,3-Thiazole-5-carbonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-thiazole-5-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The thiazole ring can interact with biological targets such as enzymes and receptors, modulating their activity. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Thiazole-4-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 4-position.
2,4-Thiazolidinedione: Contains a thiazole ring with two carbonyl groups.
Thiazole-2-carboxylic acid: Thiazole ring with a carboxylic acid group instead of a carbonyl chloride.
Uniqueness
1,3-Thiazole-5-carbonyl chloride is unique due to its specific reactivity and position of the carbonyl chloride group, which allows for selective modifications and synthesis of diverse derivatives. Its versatility in forming various products makes it valuable in multiple fields of research and industry .
Propiedades
Número CAS |
41125-73-9 |
|---|---|
Fórmula molecular |
C4H2ClNOS |
Peso molecular |
147.58 g/mol |
Nombre IUPAC |
1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C4H2ClNOS/c5-4(7)3-1-6-2-8-3/h1-2H |
Clave InChI |
PMENQTGYYHDXQE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=N1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


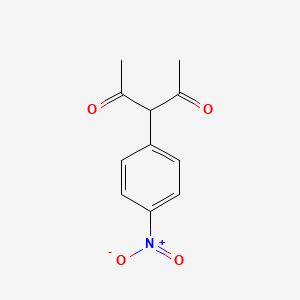
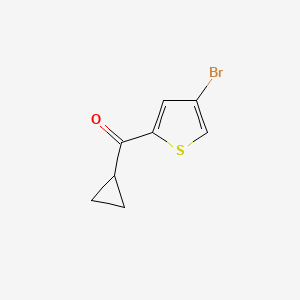
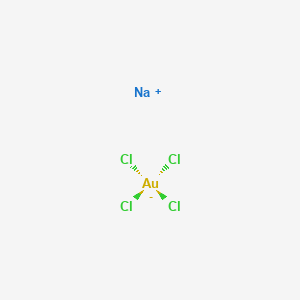
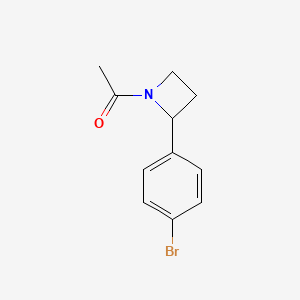
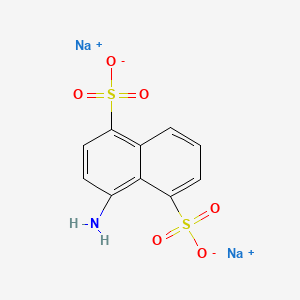

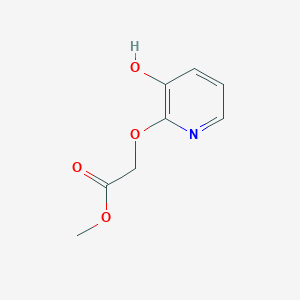
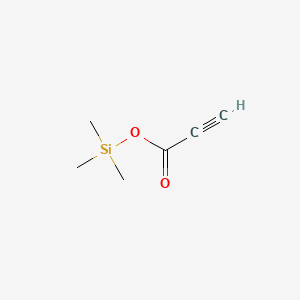
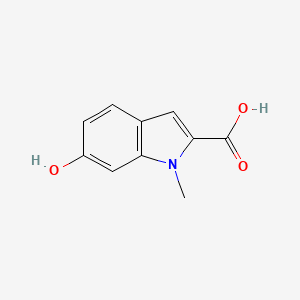
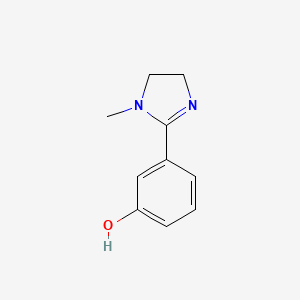
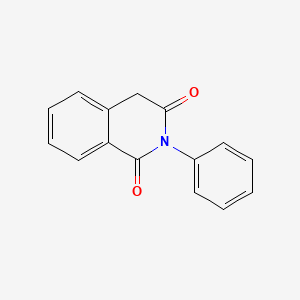
![3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL](/img/structure/B8802725.png)
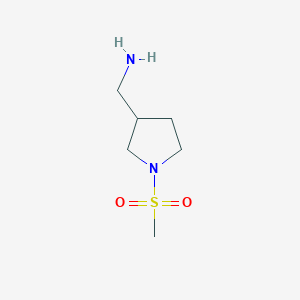
![2-amino-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purin-6-one](/img/structure/B8802741.png)
